((2)H)pentane-2,4-dione

Stable isotope labeling Mass spectrometry Reaction mechanism elucidation

((2)H)Pentane-2,4-dione, systematically named 1,1,1,3,3,5,5,5-octadeuteriopentane-2,4-dione and commonly referred to as acetylacetone-d8 (CAS 107508-19-0), is the perdeuterated isotopologue of the β-diketone acetylacetone. It bears deuterium atoms at all eight hydrogen positions (CD₃COCD₂COCD₃), yielding a molecular weight of 108.16 g/mol and a mass shift of M+8 relative to the protio form.

Molecular Formula C5H8O2
Molecular Weight 108.16 g/mol
Cat. No. B12053931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((2)H)pentane-2,4-dione
Molecular FormulaC5H8O2
Molecular Weight108.16 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C
InChIInChI=1S/C5H8O2/c1-4(6)3-5(2)7/h3H2,1-2H3/i1D3,2D3,3D2
InChIKeyYRKCREAYFQTBPV-AUOAYUKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((2)H)Pentane-2,4-dione (Acetylacetone-d8): Isotopic Identity and Baseline Characteristics for Informed Procurement


((2)H)Pentane-2,4-dione, systematically named 1,1,1,3,3,5,5,5-octadeuteriopentane-2,4-dione and commonly referred to as acetylacetone-d8 (CAS 107508-19-0), is the perdeuterated isotopologue of the β-diketone acetylacetone. It bears deuterium atoms at all eight hydrogen positions (CD₃COCD₂COCD₃), yielding a molecular weight of 108.16 g/mol and a mass shift of M+8 relative to the protio form . The compound retains the fundamental keto–enol tautomerism of the parent, with the enol form stabilized by a strong intramolecular hydrogen bond . Its physical properties—boiling point 140 °C, melting point −23 °C, and density 1.052 g/mL at 25 °C—are largely conserved, with the notable exception of density, which increases by approximately 7.9% upon perdeuteration .

Isotopologue Perdeuterated acetylacetone (acetylacetone-d8) for isotopic labeling workflows
Key property Anomalous deuterium isotope effect supports hydrogen bond symmetry studies by NMR
MS utility Distinct isotopic envelope enables unambiguous tracing and fragmentation analysis

Why Protio Acetylacetone or Other β-Diketones Cannot Substitute for ((2)H)Pentane-2,4-dione in Isotopically Demanding Workflows


Although acetylacetone-d8 and its protio analog share the same core molecular scaffold, the replacement of all eight hydrogen atoms with deuterium fundamentally alters the compound's behavior in any application where isotopic identity governs the readout. The M+8 mass shift precludes the use of protio acetylacetone in stable-isotope tracing, mass spectrometric fragmentation studies, or any workflow requiring a distinct isotopic envelope . More subtly, deuterium substitution produces an anomalously large isotope effect on the bridge hydrogen chemical shift (+0.58 ppm in the neat liquid), an order of magnitude greater than typical H/D isotope effects, which directly impacts NMR-based structural and dynamic investigations . In coordination chemistry, the kinetic isotope effect on acetylacetonate ligand exchange (kH/kD ≈ 9) means that reaction rates and mechanistic conclusions drawn from the protio system cannot be extrapolated to the deuterated analog without correction . Partial deuteration (e.g., acetylacetone-d2) introduces only a subset of these effects and leaves residual protio signals that interfere with detection in ¹H NMR or neutron scattering, making perdeuteration the definitive choice for background-free measurements .

Protio acetylacetone
Identical nominal mass causes signal overlap, preventing isotopic tracing in MS workflows
Protio acetylacetone
Lacks deuterium contrast; cannot report on hydrogen bond symmetry via NMR isotope shift
Partially deuterated analogs (e.g., -d2)
Residual protio signals interfere with background-free ¹H NMR or neutron scattering measurements

Quantitative Differentiation Evidence for ((2)H)Pentane-2,4-dione (Acetylacetone-d8) Relative to Closest Analogs


Mass Spectrometric Differentiation: M+8 Isotopic Shift Enables Unambiguous Tracing Against Protio Acetylacetone

Acetylacetone-d8 exhibits a molecular ion shift of +8 Da relative to protio acetylacetone (m/z 100 → m/z 108), providing a fully resolved isotopic envelope that eliminates signal overlap in complex mixtures. This mass shift has been exploited to assign fragmentation pathways in electron-impact mass spectra, where the deuterated isotopologue confirmed the loss of CO from the molecular ion via methyl migration . In procurement terms, the M+8 shift means a single isotopologue suffices for tracing experiments that would otherwise require ¹³C or ¹⁸O labeling with substantially higher cost.

MS isotope shift
Head-to-head
+8 Da
Unambiguous tracing in complex mixtures
Full baseline separation from protio form in any mass analyzer
Stable isotope labeling Mass spectrometry Reaction mechanism elucidation

Anomalous Deuterium Isotope Effect on Bridge Hydrogen NMR Chemical Shift: +0.58 ppm Differential

The bridge hydrogen (enol OHO proton) of acetylacetone exhibits a ¹H chemical shift of approximately −13.64 ppm (referenced to TMS) in the neat liquid. Upon perdeuteration, the corresponding deuteron resonance appears at −13.06 ppm, yielding a δH − δD difference of +0.58 ppm. This isotope shift is approximately an order of magnitude larger than typical hydroxyl H/D isotope effects observed in methanol or acetic acid . The effect persists across solvents: +0.55 ppm in cyclohexane (0.16 mole fraction) and +0.58 ppm in n-butyl ether (0.12 mole fraction) . In the related compound 3-methyl-2,4-pentanedione, the corresponding isotope shift is +0.45 ppm, confirming that the magnitude is compound-dependent and that acetylacetone-d8 provides the largest documented effect among simple β-diketones .

Bridge H/D shift
Head-to-head
δH − δD = +0.58 ppm
Protio: −13.64 ppm; Deuterated: −13.06 ppm (neat, 27°C)
Order-of-magnitude larger than typical isotope shifts
Enables investigation of hydrogen bond symmetry
NMR spectroscopy Hydrogen bonding Isotope effects

Kinetic Isotope Effect in Acetylacetonate Ligand Exchange: kH/kD ≈ 9

In the ligand exchange reaction between tetrakis(acetylacetonato)thorium(IV) (Th(acac)₄) and free acetylacetone in CD₃CN, the second-order rate constant was determined independently for protio acetylacetone (Hacac) and deuterated acetylacetone (Dacac). The ratio kH/kD was found to be approximately 9, representing a large primary kinetic isotope effect . This value was instrumental in establishing that the rate-determining step involves proton transfer, a mechanistic conclusion that cannot be reached using protio acetylacetone alone or with partially deuterated analogs that confound the kinetic analysis.

Ligand exchange KIE
Head-to-head
kH/kD ≈ 9
Proton-transfer-limited mechanism signature
Th(acac)₄ in CD₃CN, NMR line broadening
Coordination chemistry Reaction kinetics Proton transfer

Ultrafast Vibrational Dynamics: OD Stretch Anisotropy (1 ps) vs. OH Stretch (<200 fs) and Coherent O–O Mode Exclusivity

Two-dimensional infrared (2D IR) and ultrafast transient absorption measurements on the light (protio) and deuterated isotopologues of acetylacetone revealed pronounced isotopic differences in vibrational relaxation dynamics. The OH stretching mode of the protio form exhibits ultrafast population decay on a timescale of less than 100 fs and a polarization anisotropy reorientation time of approximately 200 fs. In contrast, the OD stretching mode of the deuterated species displays a slow 1 ps anisotropy decay component . Furthermore, coherent oscillations corresponding to the O–O hydrogen bond stretching motion are observed exclusively in the deuterated isotopologue and are absent in the light isotopologue . These differences are attributed to altered anharmonic couplings and proton/deuteron transfer dynamics in the vibrationally excited state.

OD vs OH dynamics
Head-to-head
Anisotropy: ~1 ps (OD) vs ~200 fs (OH)
Coherent O–O oscillations present only in deuterated species
Enables 2D IR studies of H-bond dynamics
Protio dynamics near experimental time resolution limit
Ultrafast spectroscopy 2D IR spectroscopy Hydrogen bond dynamics

Physical Property Differentiation: Density Increase of 7.9% Relative to Protio Acetylacetone

While boiling point (140 °C) and melting point (−23 °C) are effectively identical between acetylacetone-d8 and protio acetylacetone, the liquid density at 25 °C increases from 0.975 g/mL (protio) to 1.052 g/mL (perdeuterated), a difference of +0.077 g/mL or +7.9% . This density shift is consistent with the ~8% increase in molecular weight upon perdeuteration and provides a simple, non-spectroscopic method for verifying isotopic enrichment or detecting protio contamination in bulk samples. The density of acetylacetone-d8 is closer to that of water (1.00 g/mL), which alters phase behavior in aqueous biphasic systems compared to the protio form.

Density increase
Data to verify
+7.9% (1.052 vs 0.975 g/mL)
Rapid QC check for isotopic integrity
Supplier-reported value; verify by densitometry
Physicochemical characterization Formulation Quality control

Infrared Spectral Deconvolution: Deuterated Isotopologue Enables Barrier Height Determination for Proton Transfer

The infrared and near-infrared spectra of acetylacetone, acetylacetone-d8, and hexafluoroacetylacetone were characterized experimentally and computationally. In the protio form, the broad OH-stretching band is dominated by strong Fermi resonance interactions between OH stretch and bend modes, complicating direct interpretation. The deuterated isotopologue shifts these transitions away from the congested CH-stretching overtone region, enabling cleaner assignment of the proton/deuteron transfer mode. Comparison of experimental and molecular dynamics (MD) simulated spectra for acetylacetone-d8 established a proton transfer barrier height of approximately 2.5 kcal/mol, which agrees favorably with the 3.2 kcal/mol value obtained from high-level electronic structure calculations . Without the deuterated analog, this barrier height could not be experimentally constrained with comparable precision.

Proton transfer barrier
Cross-study comparable
~2.5 kcal/mol (MD-IR)
Derived from deuterated IR with MD simulation
Deconvolves OH region for barrier determination
Protio spectrum congested by Fermi resonances
Vibrational spectroscopy Computational chemistry Proton transfer barrier

High-Value Application Scenarios for ((2)H)Pentane-2,4-dione (Acetylacetone-d8) Driven by Quantitative Differentiation Evidence


NMR-Based Determination of Intramolecular Hydrogen Bond Symmetry and Proton Transfer Potential

The anomalously large deuterium isotope effect on the bridge hydrogen chemical shift (+0.58 ppm in neat liquid) makes acetylacetone-d8 the definitive NMR probe for investigating the symmetry of the intramolecular hydrogen bond in β-diketone enols . By comparing ¹H and ²H chemical shifts of the bridge position, researchers can quantify the energy separation between symmetric (C₂ᵥ) and asymmetric (Cₛ) structures of the hydrogen bond. The magnitude of the isotope shift is an order of magnitude larger than that observed in simple hydrogen-bonded systems such as methanol or acetic acid , providing signal-to-noise advantages that are critical for variable-temperature studies. This application is directly supported by the quantitative evidence in Section 3, Evidence Item 2.

Mechanistic Elucidation of Metal–Acetylacetonate Ligand Exchange Kinetics via Primary Kinetic Isotope Effect

The large primary kinetic isotope effect (kH/kD ≈ 9) observed in Th(acac)₄ ligand exchange provides a clean binary readout for whether the rate-determining step involves proton transfer . By conducting parallel kinetic runs with protio acetylacetone and acetylacetone-d8, inorganic and organometallic chemists can unambiguously classify the exchange mechanism as proton-transfer-limited or association/dissociation-limited. This approach is generalizable to other metal–acetylacetonate systems (e.g., Zr, Hf, lanthanides) where analogous mechanistic questions arise. This scenario derives from Section 3, Evidence Item 3.

2D IR Spectroscopy of Hydrogen Bond Dynamics: Resolving Sub-Picosecond Proton vs. Deuteron Transfer

Ultrafast 2D IR experiments on acetylacetone-d8 access dynamic processes—specifically the ~1 ps OD stretch anisotropy decay and coherent O–O oscillations—that are either too fast to resolve or entirely absent in the protio isotopologue . This makes the deuterated compound essential for spectroscopists studying the interplay between anharmonic vibrational coupling and proton/deuteron transfer on the femtosecond-to-picosecond timescale. The exclusive appearance of coherent O–O hydrogen bond stretching motion in the deuterated species further provides a mode-specific reporter of the hydrogen bond potential that has no equivalent in the protio system. This scenario is rooted in Section 3, Evidence Item 4.

Stable Isotope Tracing and Mass Spectrometric Fragmentation Analysis in Complex Reaction Mixtures

The +8 Da mass shift of acetylacetone-d8 relative to protio acetylacetone enables unambiguous product identification and quantification in mass spectrometry-based reaction monitoring . In synthetic chemistry and metabolism studies where acetylacetone is used as a building block or derivatization agent, spiking with the deuterated isotopologue allows isotope dilution quantification without the need for structurally similar internal standards. The complete deuteration eliminates the isotopic envelope overlap that complicates interpretation with singly or doubly deuterated analogs. This scenario is supported by Section 3, Evidence Item 1.

Application
Selection Property
Validation Focus
NMR H-bond symmetry studies
Anomalous deuterium isotope shift on bridge position
Reproduce δH − δD differential in target solvent
Ligand exchange kinetics
Large primary KIE (kH/kD)
Verify rate constant ratio in specific metal system
2D IR H-bond dynamics
Slower OD anisotropy and coherent O–O mode
Confirm anisotropy decay time and oscillation presence
MS isotope tracing
Fully resolved isotopic envelope
Validate mass shift and absence of protio interference
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